6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
Overview
Description
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features multiple benzyloxy groups and a purine base, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Entecavir Impurity 3, also known as 6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine, primarily targets the Hepatitis B Virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the virus within host cells .
Mode of Action
The compound acts as a guanine analogue . It competes with the natural substrate deoxyguanosine triphosphate, thereby inhibiting all three activities of the HBV polymerase . These activities include:
Through this competitive inhibition, Entecavir Impurity 3 effectively halts the replication process of the virus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HBV replication pathway . By inhibiting the HBV polymerase, the compound disrupts the viral replication process, leading to a decrease in the production of new virus particles .
Pharmacokinetics
The parent compound, entecavir, is known to have good bioavailability and is primarily excreted unchanged in urine
Result of Action
The result of the action of Entecavir Impurity 3 is a reduction in the viral load of HBV within the host . This can lead to a decrease in the severity of symptoms associated with chronic HBV infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of benzyloxy groups through nucleophilic substitution reactions. The cyclopentyl moiety is then incorporated using cyclization reactions under controlled conditions. The final steps involve the addition of the methoxyphenyl and diphenylmethyl groups through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler structure.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups yields benzaldehyde or benzoic acid, while reduction removes the benzyloxy groups entirely.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s structure allows it to interact with various biomolecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, the compound’s unique structure may offer therapeutic potential. Researchers are investigating its use as a drug candidate for treating diseases such as cancer and viral infections.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
6-(Benzyloxy)-9H-purine: A simpler analog with fewer functional groups.
9-(Cyclopentyl)-9H-purine: Lacks the benzyloxy groups but retains the cyclopentyl moiety.
N-(4-Methoxyphenyl)-9H-purine: Features the methoxyphenyl group but lacks the cyclopentyl and benzyloxy groups.
Uniqueness
What sets 6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine apart is its combination of multiple functional groups, which allows for diverse chemical reactivity and biological interactions. This makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H49N5O4/c1-38-46(36-60-33-39-18-8-3-9-19-39)48(61-34-40-20-10-4-11-21-40)32-47(38)58-37-54-49-50(58)55-52(56-51(49)62-35-41-22-12-5-13-23-41)57-53(42-24-14-6-15-25-42,43-26-16-7-17-27-43)44-28-30-45(59-2)31-29-44/h3-31,37,46-48H,1,32-36H2,2H3,(H,55,56,57)/t46-,47+,48?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHGMTPGAFKZHK-SHRDPCBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5[C@H]7CC([C@@H](C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H49N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676891 | |
Record name | 6-(Benzyloxy)-9-{(1S,3S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl}-N-[(4-methoxyphenyl)(diphenyl)methyl]-9H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
820.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142217-80-9 | |
Record name | 6-(Benzyloxy)-9-{(1S,3S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl}-N-[(4-methoxyphenyl)(diphenyl)methyl]-9H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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